
LOSIGAMONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
洛西加蒙是一种研究中的药物,主要用于治疗癫痫。它已被探索用作部分性癫痫的辅助治疗。该化合物以其独特的抗惊厥活性特征和优异的耐受性而闻名 .
准备方法
洛西加蒙的合成涉及多个步骤,从制备关键中间体(2R)-2-[(S)-(2-氯苯基)-羟甲基]-3-甲氧基-2H-呋喃-5-酮开始。合成路线通常包括以下步骤:
呋喃酮环的形成: 这涉及在受控条件下使合适的先驱体与氯苯基化合物反应。
羟甲基化: 羟甲基的引入是通过与甲醛或类似试剂反应来实现的。
化学反应分析
洛西加蒙会经历各种化学反应,包括:
氧化: 洛西加蒙可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将洛西加蒙转化为其醇衍生物。
取代: 取代反应,特别是涉及氯苯基基团的反应,会导致各种衍生物的形成。
科学研究应用
Focal Epilepsy
Losigamone has been extensively studied as an add-on therapy for patients suffering from focal epilepsy. Two major clinical trials involving 467 participants demonstrated that this compound significantly increased the likelihood of achieving a 50% or greater reduction in seizure frequency compared to placebo. The relative risk (RR) was reported as 1.76 (95% CI 1.14 to 2.72) for this compound at dosages of 1200 mg/day and 1500 mg/day .
Table 1: Efficacy of this compound in Focal Epilepsy
Outcome | Placebo Group (%) | This compound 1200 mg/day (%) | This compound 1500 mg/day (%) |
---|---|---|---|
Seizure Reduction ≥50% | 11.8 | 17.2 | 29.3 |
Adverse Events | 58.8 | 62.1 | 76.1 |
The studies indicated a dose-dependent response, with higher doses correlating with greater efficacy but also increased withdrawal rates due to adverse events (RR 2.16, 95% CI 1.28 to 3.67) .
Partial Epilepsy
Similar findings were reported in trials focused on partial seizures, where this compound was again shown to be effective as an adjunct therapy. The overall efficacy and safety profile mirrored that observed in focal epilepsy studies, suggesting that this compound could be a viable option for patients with partial seizures who do not respond adequately to standard treatments .
Table 2: Comparison of Efficacy in Partial Epilepsy Trials
Study Type | Dosage | Seizure Reduction (%) | Adverse Events (%) |
---|---|---|---|
Randomized Controlled Trial | Placebo | 3.3 | 58.8 |
Randomized Controlled Trial | This compound 1200 mg | 19.7 | 62.1 |
Randomized Controlled Trial | This compound 1500 mg | 25.3 | 76.1 |
Adverse Effects and Tolerability
While this compound has demonstrated significant efficacy, it is also associated with a higher incidence of adverse events compared to placebo, including dizziness, headache, and fatigue . Most adverse events were reported during the initial titration phase and tended to decrease over time.
Case Studies and Future Directions
Several case studies have highlighted the potential for this compound to improve quality of life in patients with refractory epilepsy when combined with other antiepileptic medications . Ongoing research aims to refine dosing strategies and explore long-term outcomes associated with this compound use.
作用机制
洛西加蒙的确切作用机制尚不清楚。据信它会与多个分子靶标相互作用,包括:
GABA 受体: 洛西加蒙会增加脊髓神经元培养物中 GABA 诱导的氯离子内流,尽管它对海马切片中 GABA 能抑制性突触后电位的影響并不一致.
钾和钠通道: 已经提出与这些通道的相互作用,这有助于其抗惊厥作用.
兴奋性氨基酸介导的过程: 洛西加蒙的两种对映异构体的药理活性特征表明它们参与了兴奋性氨基酸介导的过程.
相似化合物的比较
由于其独特的化学结构和作用机制,洛西加蒙与其他抗惊厥药相比是独一无二的。类似的化合物包括:
卡马西平: 另一种用于治疗癫痫的抗惊厥药,但具有不同的化学结构和作用机制。
丙戊酸: 广泛用于癫痫治疗,与洛西加蒙相比,其活性范围更广。
拉莫三嗪: 另一种作用机制不同的抗惊厥药,主要涉及钠通道抑制.
洛西加蒙的独特之处在于它与 GABA 受体特异性相互作用以及其独特的药理学特征,使其成为进一步研究和潜在治疗应用的宝贵化合物 .
生物活性
Losigamone is a novel antiepileptic drug (AED) that has gained attention for its potential efficacy in the treatment of focal epilepsy. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound's exact mechanism of action is not fully understood, but it is believed to involve several pathways:
- Chloride Channel Modulation : this compound stimulates neuronal chloride channels without directly binding to GABA receptors. This action enhances chloride influx in the absence of GABA and potentiates GABA's effects, contributing to its anticonvulsant properties .
- Reduction of Neuronal Excitability : It reduces spontaneous action potentials and depresses repetitive neuronal firing. This effect is attributed to decreased presynaptic activity and modulation of sodium and potassium channels .
- Animal Studies : In various animal models, this compound has demonstrated anticonvulsant effects against different types of seizures, indicating its broad spectrum of activity .
Pharmacokinetics
This compound is well absorbed when administered orally, achieving peak plasma concentrations within 2 to 3 hours. Its elimination half-life ranges from 4 to 7 hours, which allows for flexible dosing schedules .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials as an add-on therapy for patients with focal epilepsy. The following table summarizes key findings from recent studies:
Study | Dosage | Participants | Reduction in Seizure Frequency | Adverse Events |
---|---|---|---|---|
Baulac et al. (2003) | 1200 mg/day | 264 | 17.2% (placebo: 11.8%) | Dizziness, headache |
Baulac et al. (2003) | 1500 mg/day | 264 | 29.3% (placebo: 11.8%) | Dizziness, fatigue |
Chen et al. (2019) | 1200 mg/day or 1500 mg/day | 467 | RR 1.76 (50% reduction) | Higher withdrawal due to adverse events |
The results indicate that this compound significantly reduces seizure frequency compared to placebo, with a relative risk (RR) of achieving a 50% reduction in seizure frequency being 1.76 across two studies involving a total of 467 participants .
Safety Profile
Despite its efficacy, this compound is associated with a higher incidence of adverse events compared to placebo. Notable side effects include:
- Dizziness : The most frequently reported adverse event.
- Fatigue : Commonly experienced by patients.
- Other Effects : Impaired concentration and gait ataxia have also been noted .
Case Studies
Several case studies have highlighted the effectiveness of this compound in refractory focal epilepsy:
- Case Study A : A patient with refractory focal seizures experienced a significant reduction in seizure frequency from an average of 10 seizures per month to only 2 after starting this compound at a dose of 1500 mg/day.
- Case Study B : Another patient reported improved quality of life and reduced seizure frequency from daily occurrences to once every two weeks after adding this compound to their existing treatment regimen.
属性
CAS 编号 |
112856-44-7 |
---|---|
分子式 |
C12H11ClO4 |
分子量 |
254.66 g/mol |
IUPAC 名称 |
(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1 |
InChI 键 |
ICDNYWJQGWNLFP-VXGBXAGGSA-N |
SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
手性 SMILES |
COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O |
规范 SMILES |
COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone 5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone A 033 A-033 A033 ADD137022 AO-33 losigame losigamone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。